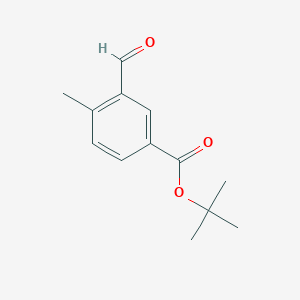

Tert-butyl 3-formyl-4-methylbenzoate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

tert-butyl 3-formyl-4-methylbenzoate |

InChI |

InChI=1S/C13H16O3/c1-9-5-6-10(7-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

IDVUWRPVEJRDME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-formyl-4-methylbenzoic acid derivatives

The core step in preparing tert-butyl 3-formyl-4-methylbenzoate is the esterification of the corresponding carboxylic acid with tert-butanol or a tert-butyl source. Esterification methods typically involve acid catalysis or use of activating agents.

Acid-catalyzed esterification with tert-butanol

A convenient approach is the direct esterification of the carboxylic acid with tert-butanol under acidic conditions. For instance, sulfuric acid or p-toluenesulfonic acid can catalyze the reaction, often in a solvent or neat. A method described for related tert-butyl esters involves stirring the carboxylic acid with tert-butanol and an acid catalyst, sometimes in the presence of anhydrous magnesium sulfate to remove water and drive the equilibrium forward. Reaction times range from 12 to 18 hours at room temperature or mild heating (~25-70°C).One-pot esterification using anhydrous magnesium sulfate and sulfuric acid

This method involves suspending anhydrous magnesium sulfate in a solvent, adding concentrated sulfuric acid, then the carboxylic acid and tert-butanol. The reaction mixture is stirred for 18 hours at 25°C. The water formed is absorbed by magnesium sulfate, enhancing yield. The product is isolated by aqueous workup and purification.

Oxidation of precursor alcohols to aldehydes

The formyl group (aldehyde) at position 3 can be introduced by oxidation of the corresponding benzyl alcohol intermediate.

Oxidation with manganese(IV) oxide (MnO2)

MnO2 is a mild oxidant frequently used to convert benzylic alcohols to aldehydes without overoxidation to acids. The reaction typically proceeds in chloroform or dichloromethane at room temperature over 15-16 hours. After filtration to remove MnO2, the solvent is evaporated to yield the aldehyde product in 80-87% yield.Oxidation with pyridinium chlorochromate (PCC)

PCC in dichloromethane with sodium acetate at 25°C for 1 hour can also oxidize benzyl alcohols to aldehydes efficiently, yielding about 70% of the aldehyde. The reaction mixture is worked up by filtration and washing to isolate the product.

Synthetic sequence overview

A typical synthetic route to tert-butyl 3-formyl-4-methylbenzoate involves:

- Starting from 3-hydroxy-4-methylbenzoic acid or related precursors.

- Protection or esterification of the acid group with tert-butanol under acid catalysis.

- Introduction of the formyl group by oxidation of a benzyl alcohol intermediate using MnO2 or PCC.

- Purification by filtration, washing, and vacuum drying.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | 3-formyl-4-methylbenzoic acid + tert-butanol + H2SO4 | tert-butanol or solvent | 25-70°C | 12-18 h | 75-85 | Acid catalysis, MgSO4 may be used to absorb water |

| Oxidation (MnO2) | Benzyl alcohol intermediate + MnO2 | Chloroform or DCM | Room temperature | 15-16 h | 80-87 | Mild oxidation, no overoxidation |

| Oxidation (PCC) | Benzyl alcohol + PCC + sodium acetate | DCM | 25°C | 1 h | ~70 | Faster but uses chromium reagents |

| Workup & Purification | Filtration, washing with sodium bicarbonate solution | — | — | — | — | Vacuum drying at 30-60°C |

Efficiency and Yield : Acid-catalyzed esterification with tert-butanol under mild heating provides good yields (75-85%) of tert-butyl esters. The use of anhydrous magnesium sulfate or azeotropic removal of water improves conversion by shifting equilibrium.

Oxidation Selectivity : MnO2 is preferred for selective oxidation of benzyl alcohols to aldehydes due to its mildness and high yield (80-87%). PCC offers a faster alternative but involves toxic chromium reagents and slightly lower yields (~70%).

Environmental and Safety Considerations : Methods avoiding toxic solvents like benzene and chromium reagents are favored. Using tert-butanol as both reagent and solvent reduces solvent waste. Vacuum drying and aqueous washes ensure product purity.

Scalability : The described methods are scalable to multigram or industrial scale, as demonstrated in patent literature for similar tert-butyl benzoate esters, with reaction times and catalyst loadings optimized for yield and purity.

Purification : Simple filtration and washing steps followed by vacuum drying at moderate temperatures (30-60°C) yield pure tert-butyl 3-formyl-4-methylbenzoate suitable for further applications.

The preparation of tert-butyl 3-formyl-4-methylbenzoate is effectively achieved by acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol, followed by oxidation of benzyl alcohol intermediates to aldehydes using manganese(IV) oxide or pyridinium chlorochromate. The process benefits from mild conditions, good yields, and environmentally considerate protocols. These methods are supported by literature precedent and patent disclosures, providing a robust framework for laboratory synthesis and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-carboxy-4-methylbenzoic acid.

Reduction: 3-hydroxymethyl-4-methylbenzoate.

Substitution: 3-formyl-4-methyl-2-nitrobenzoate (nitration) or 3-formyl-4-methyl-2-bromobenzoate (bromination).

Scientific Research Applications

Tert-butyl 3-formyl-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Tert-butyl 3-fluoro-4-formylbenzoate (CAS 866625-12-9)

- Molecular Formula : C₁₂H₁₃FO₃

- Molecular Weight : 224.23 g/mol

- Key Differences : Replaces the 4-methyl group with fluorine at the 3-position.

- Fluorine’s small atomic radius minimizes steric hindrance compared to methyl, favoring reactions requiring planar transition states .

(b) Tert-butyl 4-formylbenzoate (CAS 157665-52-6)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences : Formyl group at the 4-position instead of 3; lacks the 4-methyl substituent.

- Implications :

(c) Tert-butyl 3-bromo-4-methylbenzoate (CAS 160952-57-8)

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Key Differences : Bromine replaces the formyl group at the 3-position.

- Implications :

(d) Methyl 3-bromo-4-(tert-butyl)benzoate (CAS 14034-08-3)

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Key Differences : Methyl ester replaces tert-butyl ester.

- Implications :

Physicochemical Properties and Stability

| Property | Tert-butyl 3-formyl-4-methylbenzoate | Tert-butyl 3-fluoro-4-formylbenzoate | Tert-butyl 4-formylbenzoate | Tert-butyl 3-bromo-4-methylbenzoate |

|---|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.3 (lower due to fluorine) | ~2.1 | ~3.0 (higher due to bromine) |

| Stability | Stable under basic conditions | Sensitive to strong acids | Similar to parent compound | Stable but reactive in cross-couplings |

| Key Reactivity | Formyl group for condensation | Fluorine-directed substitutions | Positional isomer reactivity | Bromine for coupling reactions |

- Stability Notes: Tert-butyl esters are generally resistant to hydrolysis under basic conditions but cleaved by strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas . Formyl groups may oxidize to carboxylic acids under harsh conditions, requiring inert atmospheres for storage .

Q & A

Q. Table 1: Key Reaction Conditions for Formyl Group Functionalization

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Schiff Base | Aniline, EtOH, RT, 12h | 60–75% | |

| Reduction | NaBH₄, MeOH, 0°C→RT | 85–90% | |

| Oxidation* | KMnO₄, H₂SO₄, 60°C | 70–80% |

*For synthesizing carboxylic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.